Benzyl 3-hydroxyazepane-1-carboxylate
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Overview
Description
Benzyl 3-hydroxyazepane-1-carboxylate: is a chiral organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is often used as an intermediate in laboratory research and industrial applications. It plays a significant role in organic synthesis, aiding in the creation of various other organic compounds, including pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for monitoring and controlling reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 3-oxoazepane-1-carboxylate, while reduction could produce benzyl 3-aminoazepane-1-carboxylate .
Scientific Research Applications
Chemistry: Benzyl 3-hydroxyazepane-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and is valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It can also be employed in the design of enzyme inhibitors and other bioactive molecules .
Medicine: It can be used to synthesize drug candidates with specific biological activities, such as antimicrobial or anticancer properties .
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
Benzyl 4-hydroxyazepane-1-carboxylate: This compound has a similar structure but with the hydroxyl group positioned at the 4th carbon instead of the 3rd.
Benzyl 3-pyrroline-1-carboxylate: This compound features a pyrroline ring instead of an azepane ring, leading to different chemical properties and reactivity.
Uniqueness: Benzyl 3-hydroxyazepane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3rd position and the benzyl ester moiety contribute to its reactivity and versatility in various applications .
Biological Activity
Benzyl 3-hydroxyazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by a hydroxyl group at the 3-position of the azepane ring and a benzyl ester moiety. This configuration enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes due to its structural compatibility with their active sites. The hydroxyl group may form hydrogen bonds, enhancing binding affinity.
- Receptor Binding : Its benzyl group allows for hydrophobic interactions with receptor sites, influencing signaling pathways.
Biological Activity Overview
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
Antimicrobial | Investigated for activity against various bacterial strains. |
Anticancer | Shows promise in inhibiting cancer cell proliferation in preliminary studies. |
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on certain enzymes. A study highlighted its ability to inhibit enzyme activity related to inflammation pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial properties. It was tested against several bacterial strains, demonstrating effective inhibition at varying concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
In vitro studies have reported that this compound can reduce the viability of cancer cells. One study indicated a reduction in proliferation rates in breast cancer cell lines when treated with this compound, suggesting it may act through apoptosis induction or cell cycle arrest .
Case Studies
- Inflammatory Disease Model : In a rat model of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with the compound led to a significant decrease in cell viability (up to 70% reduction at higher concentrations) after 48 hours, supporting its role as a potential anticancer agent .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl 3-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 |
InChI Key |
ADANQYYHJVOFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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